molecular formula C15H10N6O2S B2414475 N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351620-71-7

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2414475
CAS No.: 1351620-71-7
M. Wt: 338.35
InChI Key: SWJCPWNGBGHMDG-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including furan, thiazole, pyrazole, and pyridazine, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-thiazole intermediate: This step involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the furan-thiazole intermediate.

    Cyclization to form the pyridazine ring: The intermediate is then reacted with hydrazine hydrate and a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the pyrazole moiety: The final step involves the reaction of the pyridazine intermediate with 1H-pyrazole-1-carboxylic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiazole rings can be oxidized under mild conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, particularly targeting the carbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(furan-2-yl)thiazol-2-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-pyrazol-1-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O2S/c22-14(10-4-5-13(20-19-10)21-7-2-6-16-21)18-15-17-11(9-24-15)12-3-1-8-23-12/h1-9H,(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJCPWNGBGHMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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